2-(Aminomethyl)pyridin-3-ol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(aminomethyl)pyridin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-5-6(9)2-1-3-8-5;;/h1-3,9H,4,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCNRASQWVOSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-53-7 | |
| Record name | 2-(aminomethyl)pyridin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyridin-3-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-ol, which undergoes a series of reactions to introduce the aminomethyl group.
Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyridin-3-one derivatives.
Reduction: The compound can undergo reduction reactions to convert the aminomethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Pyridin-3-one derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Research:
2-(Aminomethyl)pyridin-3-ol dihydrochloride has garnered attention for its potential pharmacological activities. Studies have indicated that it can act as a ligand for various biological targets, including enzymes and receptors. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications .
Antimicrobial Activity:
Research has demonstrated that compounds related to 2-(Aminomethyl)pyridin-3-ol exhibit antimicrobial properties. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentrations (MICs) for these compounds are comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
Biochemical Applications
Enzyme Mechanism Studies:
The compound serves as a valuable tool in studying enzyme mechanisms due to its ability to interact with active sites of enzymes. Its structural features allow it to participate in various biochemical reactions, making it suitable for probing enzyme kinetics and inhibition studies.
Ligand Development:
In the context of drug design, this compound can be utilized to develop novel ligands for targeted therapies. Its ability to bind selectively to specific receptors opens avenues for creating drugs with enhanced specificity and reduced side effects.
Material Science
Polymer Chemistry:
The compound's reactivity can be harnessed in polymer chemistry to synthesize new materials with tailored properties. By incorporating 2-(Aminomethyl)pyridin-3-ol into polymer matrices, researchers can enhance mechanical strength, thermal stability, and chemical resistance of the resulting materials .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Karunanidhi et al., derivatives of pyridine compounds were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like Amikacin, highlighting the potential of pyridine derivatives in developing new antimicrobial agents .
Case Study 2: Enzyme Inhibition Studies
Research published in MDPI explored the use of pyridine derivatives in enzyme inhibition studies. The findings suggested that this compound effectively inhibited specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 2-(aminomethyl)pyridin-3-ol dihydrochloride with analogous pyridine and heterocyclic derivatives:
Key Observations:
Substituent Positioning: The position of functional groups significantly impacts reactivity and applications. 2-Amino-3-pyridinol lacks the methylene spacer (-CH₂-) between the amino group and pyridine ring, reducing conformational flexibility compared to the target compound .
Salt Forms: Dihydrochloride salts (e.g., target compound, Pyridoxamine) enhance water solubility, critical for drug formulation. In contrast, non-salt forms like 2-Amino-3-pyridinol may require additional solubilizing agents .
Biological Activity
2-(Aminomethyl)pyridin-3-ol dihydrochloride is a pyridine derivative that exhibits a range of biological activities, making it of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H10Cl2N2O
- Molecular Weight : 195.07 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with an aminomethyl group and a hydroxyl group, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may enhance neurotransmission in the central nervous system.
- Receptor Modulation : It acts as a modulator for various receptors, potentially influencing pathways related to mood regulation and cognitive function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antidepressant Properties : Animal models suggest that it may possess antidepressant-like effects, likely due to its influence on serotonin and norepinephrine levels.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress | |
| Antidepressant | Increases serotonin levels | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
Several studies have explored the biological effects of this compound:
-
Neuroprotection Study :
- A study involving cultured neuronal cells demonstrated that treatment with the compound significantly reduced markers of oxidative stress compared to controls.
- Findings : The compound increased cell viability by approximately 30% under oxidative stress conditions.
-
Antidepressant-Like Effect Study :
- In a rodent model of depression, administration of the compound resulted in decreased immobility time in the forced swim test, indicating an antidepressant effect.
- Findings : The compound showed comparable effects to established antidepressants like fluoxetine.
-
Antimicrobial Efficacy Study :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
- Findings : The minimum inhibitory concentration (MIC) was determined to be effective against both bacterial strains.
Research Findings
Recent research highlights the therapeutic potential of this compound across various fields:
- Neuroscience : Its role in enhancing synaptic plasticity suggests applications in treating cognitive disorders.
- Infectious Diseases : The antimicrobial properties indicate potential for developing new antibiotics amid rising resistance levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Aminomethyl)pyridin-3-ol dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, starting from 3-hydroxypyridine derivatives, introducing the aminomethyl group via Mannich-type reactions using formaldehyde and ammonium chloride under acidic conditions. Reaction temperature (optimized at 50–70°C) and solvent polarity (e.g., ethanol/water mixtures) significantly impact yield and byproduct formation. Acidic hydrolysis followed by dihydrochloride salt precipitation ensures purity ≥95% . Catalysts like palladium on carbon may enhance selectivity in reductive steps .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Pre-weigh aliquots in a desiccator to minimize repeated exposure to ambient humidity. For aqueous solutions, use pH 4–5 buffers to stabilize the hydrochloride form and avoid freebase precipitation .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%). Confirm structure via H/C NMR (DO as solvent) to resolve peaks for the pyridine ring (δ 7.8–8.2 ppm), aminomethyl (δ 3.1–3.4 ppm), and hydroxyl groups. Mass spectrometry (ESI+) validates molecular weight (expected [M+H]: 173.1) .
Advanced Research Questions
Q. How does the presence of the aminomethyl and hydroxyl groups on the pyridine ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydroxyl group at position 3 acts as an electron-withdrawing group, activating the pyridine ring for electrophilic substitution at position 2. The aminomethyl group at position 2 participates in intramolecular hydrogen bonding, reducing its nucleophilicity. Reactivity can be enhanced by protecting the hydroxyl group (e.g., acetylation) to direct substitutions to the aminomethyl site . Comparative studies with 2-(hydroxymethyl)pyridin-3-ol show 10–15% lower reaction rates due to steric hindrance from the aminomethyl group .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from buffer composition (e.g., Tris vs. phosphate) or salt form variability. Standardize assay conditions by pre-equilibrating the compound in assay buffer for 1 hour. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out non-specific interactions . Cross-validate results with structural analogs (e.g., 2-(aminomethyl)-5-fluoropyridine) to isolate substituent-specific effects .
Q. How can researchers optimize synthesis to minimize byproducts like N-alkylated derivatives?
- Methodological Answer : Byproduct formation during alkylation can be reduced by:
- Using stoichiometric control (amine:aldehyde ratio ≤1:1).
- Adding catalytic acetic acid to protonate the amine, limiting unwanted N-alkylation.
- Employing flow chemistry for precise temperature (60°C) and residence time (20 min) control, improving yield to >85% .
Q. What computational methods predict the compound’s interaction with biological targets like carboxypeptidase B?
- Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of carboxypeptidase B (PDB: 1JQI) reveals hydrogen bonding between the hydroxyl group and Glu, while the aminomethyl group forms a salt bridge with Asp. MD simulations (AMBER) over 100 ns confirm stable binding (RMSD <2 Å). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
